molecular formula C23H19Cl4N3O4 B334984 2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE

2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE

Cat. No.: B334984
M. Wt: 543.2 g/mol
InChI Key: PRONWFYPAPLAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE is an organic compound that belongs to the class of phenoxy herbicides. This compound is known for its application in agriculture as a herbicide, effectively controlling a wide range of broadleaf weeds. It is characterized by its stability and efficacy in various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is common to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols substituted products.

Scientific Research Applications

2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a model compound in studying herbicide mechanisms and environmental degradation.

    Biology: Investigated for its effects on plant physiology and its potential impact on non-target organisms.

    Medicine: Explored for its potential use in developing new therapeutic agents due to its structural similarity to certain bioactive molecules.

    Industry: Applied in the formulation of herbicides and pesticides for agricultural use.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. The compound targets the auxin receptors, mimicking the natural plant hormone auxin, which results in uncontrolled growth and eventually plant death .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)propionic acid: A closely related compound used as a herbicide.

    2-(2,4-dichlorophenoxy)propanoyl chloride: An intermediate in the synthesis of the target compound.

    2,4-dichlorophenoxyacetic acid: Another phenoxy herbicide with similar applications.

Uniqueness

2-(2,4-DICHLOROPHENOXY)-N-{6-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]PYRIDIN-2-YL}PROPANAMIDE stands out due to its dual action mechanism, targeting both auxin receptors and specific enzymes, making it more effective in controlling a broader range of weeds compared to its analogs .

Properties

Molecular Formula

C23H19Cl4N3O4

Molecular Weight

543.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[6-[2-(2,4-dichlorophenoxy)propanoylamino]pyridin-2-yl]propanamide

InChI

InChI=1S/C23H19Cl4N3O4/c1-12(33-18-8-6-14(24)10-16(18)26)22(31)29-20-4-3-5-21(28-20)30-23(32)13(2)34-19-9-7-15(25)11-17(19)27/h3-13H,1-2H3,(H2,28,29,30,31,32)

InChI Key

PRONWFYPAPLAEW-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=NC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(C(=O)NC1=NC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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